

Spectroscopic comparison of D,L-m-Tyrosine and its methyl ester hydrochloride

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Compound of Interest

Compound Name:	<i>D,L-m-Tyrosine Methyl Ester Hydrochloride</i>
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A Spectroscopic Showdown: D,L-m-Tyrosine vs. Its Methyl Ester Hydrochloride

For researchers, scientists, and drug development professionals, a detailed understanding of the structural nuances between a parent amino acid and its derivatives is paramount. This guide provides an objective, data-driven comparison of the spectroscopic properties of D,L-m-Tyrosine and its methyl ester hydrochloride, offering insights into how esterification of the carboxylic acid and the presence of a hydrochloride salt impact their spectral fingerprints.

This comparison utilizes key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—to elucidate the structural differences between these two compounds. The addition of a methyl ester group to the carboxylic acid of m-tyrosine and the subsequent formation of a hydrochloride salt with the amine group introduce distinct changes in their chemical environments, which are reflected in their respective spectra.

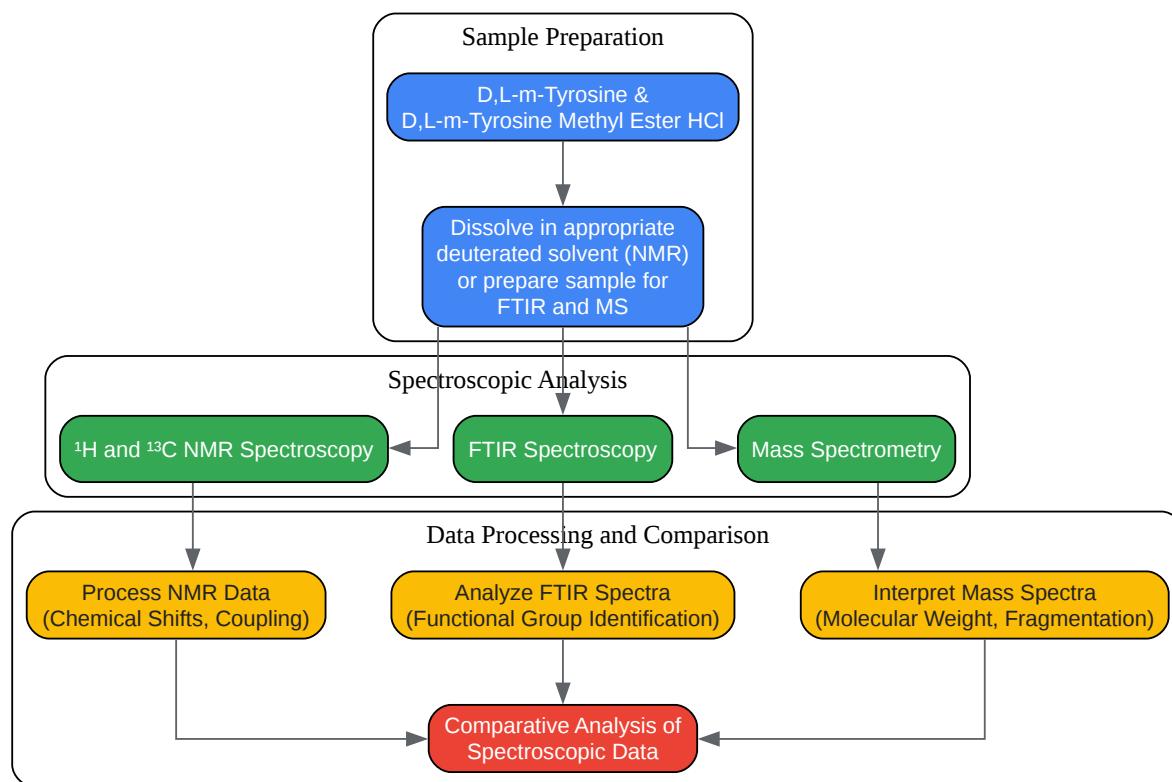
At a Glance: Key Spectroscopic Differences

Spectroscopic Technique	D,L-m-Tyrosine	D,L-m-Tyrosine Methyl Ester Hydrochloride	Key Differences
¹ H NMR	Complex multiplets for aromatic protons, α -proton, and β -protons. Broad signals for -OH, -NH ₂ , and -COOH protons.	Distinct singlet for the methyl ester protons (~3.7 ppm). Downfield shift of the α -proton and β -protons due to the electron-withdrawing effect of the protonated amine.	Appearance of a sharp methyl ester singlet. Chemical shift changes for protons near the ester and protonated amine groups.
¹³ C NMR	Carbonyl carbon signal for the carboxylic acid (~172-175 ppm).	Carbonyl carbon signal for the ester (~170-173 ppm). Appearance of a methyl carbon signal (~52 ppm).	Shift in the carbonyl carbon resonance and the appearance of the methyl ester carbon signal.
FTIR	Broad O-H stretch from the carboxylic acid (~2500-3300 cm^{-1}). C=O stretch of the carboxylic acid (~1700-1725 cm^{-1}). N-H bending of the primary amine (~1500-1640 cm^{-1}).	Prominent C=O stretch of the ester (~1730-1750 cm^{-1}). Broad N ⁺ -H stretches from the ammonium salt (~2400-3200 cm^{-1}).	Shift of the carbonyl stretch to a higher wavenumber. Appearance of characteristic ammonium salt stretches. Disappearance of the broad carboxylic acid O-H stretch.
Mass Spec.	Molecular ion peak [M] ⁺ corresponding to its molecular weight. Characteristic fragmentation includes loss of the carboxylic acid group.	Molecular ion peak corresponding to the free base (after loss of HCl). Fragmentation pattern shows the characteristic loss of the methoxycarbonyl group (-COOCH ₃).	Different molecular weights and distinct fragmentation patterns related to the ester and carboxylic acid functionalities.

Experimental Workflows and Data

To ensure the reproducibility and accuracy of these findings, detailed experimental protocols for each spectroscopic technique are provided below. These methodologies are standard for the analysis of amino acids and their derivatives.

Experimental Workflow for Spectroscopic Analysis



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Caption: Experimental workflow for the spectroscopic comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired to determine the chemical environment of the hydrogen and carbon atoms within the molecules.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of the sample (D,L-m-Tyrosine or its methyl ester hydrochloride) in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[1][2] Ensure the sample is fully dissolved.
- Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
- ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A higher number of scans is typically required due to the lower natural abundance of ¹³C.[2] The spectral width should encompass the expected range for both aliphatic and aromatic carbons (e.g., 0-200 ppm).
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecules by measuring the absorption of infrared radiation.

Protocol:

- Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).[3] Grind the mixture to a fine powder and press it into a thin, transparent

pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid powder.

- Instrumentation: Use a standard FTIR spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
[4] Acquire a background spectrum of the empty sample compartment or the KBr pellet without the sample. Then, acquire the sample spectrum. A minimum of 16-32 scans is recommended for good signal quality.
- Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. This removes interference from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of the molecules upon ionization.

Protocol:

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent, such as methanol or a water/acetonitrile mixture, often with a small amount of formic acid to aid in protonation.[5]
- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- Data Acquisition:
 - Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion.
 - Tandem MS (MS/MS): Select the molecular ion and subject it to fragmentation (e.g., through collision-induced dissociation). Acquire the spectrum of the resulting fragment ions.[5][6]

- Data Analysis: Analyze the full scan spectrum to confirm the molecular weight of the compound. Interpret the MS/MS spectrum to identify characteristic fragment ions, which provides structural information.

Conclusion

The spectroscopic comparison of D,L-m-Tyrosine and its methyl ester hydrochloride reveals distinct and predictable differences in their NMR, FTIR, and Mass Spectra. These differences are directly attributable to the esterification of the carboxylic acid and the protonation of the amine group. For researchers in drug development and related fields, these spectroscopic signatures are crucial for confirming chemical transformations, assessing purity, and understanding the structural properties of these and similar molecules. The provided experimental protocols offer a standardized approach for obtaining reliable and comparable spectroscopic data.

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